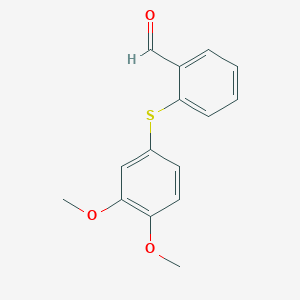

2-(3,4-Dimethoxyphenylthio)benzaldehyde

Description

2-(3,4-Dimethoxyphenylthio)benzaldehyde is a benzaldehyde derivative featuring a thioether linkage at the 2-position of the benzene ring, with methoxy substituents at the 3- and 4-positions.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)sulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-17-13-8-7-12(9-14(13)18-2)19-15-6-4-3-5-11(15)10-16/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMMCWKYXSSKQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)SC2=CC=CC=C2C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenylthio)benzaldehyde typically involves the reaction of 3,4-dimethoxythiophenol with benzaldehyde derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2-(3,4-Dimethoxyphenylthio)benzaldehyde may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and controlled reaction environments to achieve efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenylthio)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups and the phenylthio moiety can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3,4-dimethoxyphenylthio)benzoic acid.

Reduction: Formation of 2-(3,4-dimethoxyphenylthio)benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-Dimethoxyphenylthio)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The table below compares key features of 2-(3,4-Dimethoxyphenylthio)benzaldehyde with related benzaldehyde derivatives:

*Calculated based on structure.

Key Observations:

Electronic Effects :

- The thioether group in 2-(3,4-Dimethoxyphenylthio)benzaldehyde introduces a weaker electron-donating effect compared to methoxy groups, altering the compound’s HOMO-LUMO gap and charge distribution. DFT studies on 3,4-dimethoxy benzaldehyde (HOMO-LUMO gap: ~5.2 eV) suggest that sulfur substitution may reduce this gap, enhancing reactivity in electrophilic substitutions .

- Methoxy vs. Benzyloxy Groups : 3,4-Bis(benzyloxy)benzaldehyde (A2) uses benzyl ethers as protecting groups, increasing steric bulk and reducing polarity compared to methoxy analogs .

Methylenedioxy vs. Dimethoxy: The cyclic methylenedioxy group in ’s compound creates a rigid structure with distinct electronic delocalization, contrasting with the flexibility of 3,4-dimethoxy substituents .

Biological Activity

2-(3,4-Dimethoxyphenylthio)benzaldehyde is a compound of interest due to its potential biological activities. This article explores its biological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound 2-(3,4-Dimethoxyphenylthio)benzaldehyde features a benzaldehyde moiety substituted with a thioether group. The presence of methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological interactions.

1. Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, analogs of benzaldehyde derivatives have been evaluated for their cytotoxic effects on various cancer cell lines.

- Cytotoxicity Studies : In vitro studies indicated that certain benzaldehyde derivatives can inhibit cancer cell proliferation. For example, compounds similar to 2-(3,4-Dimethoxyphenylthio)benzaldehyde demonstrated IC50 values in the micromolar range against prostate cancer cell lines (DU145 and PC3) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(3,4-Dimethoxyphenylthio)benzaldehyde | DU145 | TBD |

| 2-(3,4-Dimethoxyphenylthio)benzaldehyde | PC3 | TBD |

Note: Specific IC50 values for 2-(3,4-Dimethoxyphenylthio)benzaldehyde are not available in the current literature but can be extrapolated from related compounds.

2. Antimicrobial Activity

The antimicrobial potential of thioether-containing aldehydes has been documented. Compounds similar to 2-(3,4-Dimethoxyphenylthio)benzaldehyde have shown activity against various bacterial strains.

- Disc Diffusion Method : The antimicrobial activity was assessed using the disc diffusion method. Compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

3. Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds with methoxy substitutions have been reported to exhibit significant free radical scavenging activity.

- DPPH Assay : The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate the antioxidant capacity of compounds. Similar derivatives have shown promising results in scavenging free radicals .

Case Studies

Study on Anticancer Activity : A study evaluating a series of benzaldehyde derivatives found that certain structural modifications led to enhanced cytotoxicity against cancer cells. The presence of electron-donating groups like methoxy significantly increased potency against prostate cancer cell lines .

Antimicrobial Evaluation : Another investigation focused on the synthesis of thioaminals derived from benzaldehydes revealed their potential as antimicrobial agents. The study highlighted the importance of structural features in determining biological efficacy .

Q & A

Q. What are the established synthetic routes for 2-(3,4-Dimethoxyphenylthio)benzaldehyde, and how can reaction conditions be optimized?

A common approach involves nucleophilic aromatic substitution. For example, reacting 3,4-dimethoxybenzenethiol with 2-chlorobenzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst . Optimization may include:

- Catalyst selection : Substituting acetic acid with stronger acids (e.g., H₂SO₄) to accelerate thiol activation.

- Solvent effects : Testing polar aprotic solvents (e.g., DMF) to improve nucleophilicity.

- Temperature control : Monitoring reflux duration (4–8 hours) to balance yield and byproduct formation.

Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. What analytical techniques are critical for characterizing 2-(3,4-Dimethoxyphenylthio)benzaldehyde?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aldehyde proton at δ 10.1–10.3 ppm) .

- HPLC-MS : To assess purity and molecular ion peaks ([M+H]⁺ expected at m/z ~304).

- FT-IR : Key bands include C=O stretch (~1700 cm⁻¹) and aromatic C-S (~680 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 2-(3,4-Dimethoxyphenylthio)benzaldehyde in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

- Map electron density to identify reactive sites (e.g., sulfur atom as a nucleophilic center).

- Simulate transition states for Suzuki-Miyaura couplings, predicting steric/electronic effects of methoxy groups on palladium catalyst compatibility .

Experimental validation via kinetic studies (e.g., varying aryl halide substrates) is advised .

Q. How should researchers resolve contradictions in biological activity data for thioether-containing benzaldehyde derivatives?

- Dose-response profiling : Test compound efficacy across concentrations (e.g., 1–100 μM) in cell-based assays (e.g., cytotoxicity, enzyme inhibition) .

- Structural analogs : Compare with 2-(4-chlorophenylthio)benzaldehyde to isolate the impact of methoxy vs. chloro substituents .

- Metabolite analysis : Use LC-MS to identify degradation products that may confound activity readings .

Q. What strategies are effective for improving the stability of 2-(3,4-Dimethoxyphenylthio)benzaldehyde in aqueous media?

- Derivatization : Convert the aldehyde to a Schiff base or oxime to prevent oxidation.

- Formulation : Use cyclodextrin encapsulation or liposomal carriers to enhance solubility and reduce hydrolysis .

- pH control : Maintain solutions at pH 6–8 to minimize aldehyde degradation .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for derivatives of 2-(3,4-Dimethoxyphenylthio)benzaldehyde?

- Variation of substituents : Synthesize analogs with modified methoxy groups (e.g., ethoxy, hydroxyl) or alternative thioether linkers .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., kinase inhibitors) .

- Data correlation : Pair biological activity (IC₅₀) with physicochemical parameters (logP, polar surface area) to identify trends .

Q. What are the challenges in scaling up the synthesis of 2-(3,4-Dimethoxyphenylthio)benzaldehyde, and how can they be mitigated?

- Byproduct formation : Optimize stoichiometry (thiol:aldehyde ratio ≥1:1.2) and use flow chemistry for better heat/mass transfer .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .

- Safety protocols : Address thiol odor and aldehyde toxicity via closed-system reactors and scrubbers .

Data Interpretation and Validation

Q. How to validate the purity of 2-(3,4-Dimethoxyphenylthio)benzaldehyde using orthogonal techniques?

Q. What experimental controls are essential when studying the electrochemical properties of this compound?

- Reference electrodes : Use Ag/AgCl or saturated calomel electrodes for cyclic voltammetry.

- Internal standards : Add ferrocene to calibrate redox potentials in non-aqueous solvents .

- Blank runs : Test solvent/electrolyte systems for background currents.

Advanced Applications

Q. How can 2-(3,4-Dimethoxyphenylthio)benzaldehyde serve as a precursor in photoactive materials research?

- Schiff base polymers : Polymerize with diamines to create conjugated systems for optoelectronics.

- Metal-organic frameworks (MOFs) : Coordinate with Zn²⁺ or Cu²⁺ to design porous materials with tunable luminescence .

- Photocatalysts : Evaluate under UV/visible light for H₂ production or CO₂ reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.